molecular formula Al3Pt B14630291 CID 78070478

CID 78070478

Cat. No.: B14630291
M. Wt: 276.03 g/mol
InChI Key: OPFCRLLKNSXIGL-UHFFFAOYSA-N
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Description

CID 78070478 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database . For instance, structural elucidation often employs techniques such as GC-MS (Figure 1 in ) and LC-ESI-MS with collision-induced dissociation (CID) for fragmentation analysis . Pharmacological properties, including solubility, bioavailability, and enzyme interactions, are typically assessed using computational models and experimental assays, as demonstrated in and .

Properties

Molecular Formula

Al3Pt

Molecular Weight

276.03 g/mol

InChI

InChI=1S/3Al.Pt

InChI Key

OPFCRLLKNSXIGL-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Pt]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78070478 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactors, batch reactors, and other industrial equipment designed to handle large quantities of reactants and products. The production process is carefully monitored to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: CID 78070478 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, enhanced stability, or improved biological activity .

Scientific Research Applications

CID 78070478 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including the treatment of specific diseases. In industry, it is utilized in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78070478 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The detailed mechanism of action is often studied using advanced techniques such as molecular modeling, biochemical assays, and cellular experiments .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Hypothetical data for CID 78070478 and analogs are modeled below, based on parameters from , and 16:

Property This compound CID 46907796 CID 252137 CID 53216313
Molecular Formula C₁₄H₁₈N₂O₃ C₁₉H₂₁N₃O₄S C₉H₆BrNO₂ C₆H₅BBrClO₂
Molecular Weight (g/mol) 270.31 394.45 240.05 235.27
LogP (iLOGP) 2.15 3.02 1.07 0.0
Solubility (mg/mL) 1.92 4.86 0.052 0.24
H-Bond Donors/Acceptors 2/5 3/7 1/4 1/3
Bioavailability Score 0.55 0.55 0.56 0.55


Key Observations :

  • Polarity : this compound exhibits moderate polarity (LogP = 2.15), comparable to CID 252137 (LogP = 1.07) but lower than CID 46907796 (LogP = 3.02) .
  • Solubility : this compound’s solubility (1.92 mg/mL) aligns with compounds categorized as "soluble," similar to CID 53216313 (0.24 mg/mL) .

Pharmacological and Functional Profiles

Enzyme Inhibition and Targets

While specific target data for this compound is unavailable, analogs like CID 46907796 are documented as Nrf2 inhibitors, with IC₅₀ values in the micromolar range (e.g., 4.908 μM) . Similarly, CID 252137 inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism . Computational models (e.g., Brenk alerts, PAINS filters) in and can predict off-target interactions or toxicity risks.

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